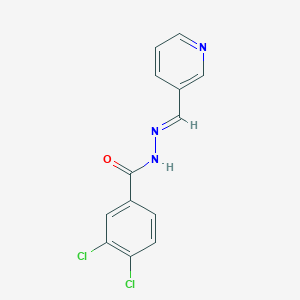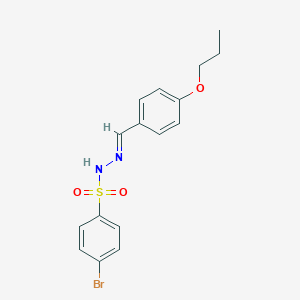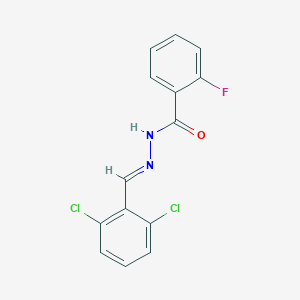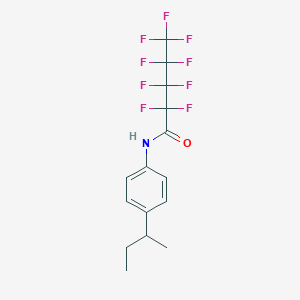![molecular formula C24H18N8O4 B448900 1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide is a complex organic compound that features a triazole ring, nitrophenyl group, and dibenzylidene moieties
Métodos De Preparación
The synthesis of N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions
Aplicaciones Científicas De Investigación
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide can be compared to other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound used in various applications, including as an antifungal agent.
1,3,4-Thiadiazole: Another heterocyclic compound with applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C24H18N8O4 |
|---|---|
Peso molecular |
482.5g/mol |
Nombre IUPAC |
4-N,5-N-bis[(E)-benzylideneamino]-1-(4-nitrophenyl)triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C24H18N8O4/c33-23(28-25-15-17-7-3-1-4-8-17)21-22(24(34)29-26-16-18-9-5-2-6-10-18)31(30-27-21)19-11-13-20(14-12-19)32(35)36/h1-16H,(H,28,33)(H,29,34)/b25-15+,26-16+ |
Clave InChI |
VMQQWFIGPXLBMC-RYQLWAFASA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CC=C4 |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'~1~-{(E)-1-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448821.png)
![N-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]furan-2-carboxamide](/img/structure/B448823.png)
![METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE](/img/structure/B448824.png)
![N'-[1-(4-methylphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B448826.png)
![2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B448828.png)
![Ethyl 2-(1-{3-[(4-chlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B448831.png)

![4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE](/img/structure/B448835.png)


![Dipropan-2-yl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B448838.png)
![N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448839.png)
![1-(4-CHLOROBENZYL)-N'~3~-{(E)-1-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448840.png)
